N-(2-ethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
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Properties
IUPAC Name |
N-(2-ethylphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-2-15-7-3-4-8-16(15)21-19(24)10-5-13-23-20(25)12-11-17(22-23)18-9-6-14-26-18/h3-4,6-9,11-12,14H,2,5,10,13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKSZXQADCYLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C18H19N3O3
- Molecular Weight : Approximately 325.36 g/mol
- Functional Groups : Contains a furan ring, pyridazine moiety, and an amide group which are crucial for its biological activity.
Anticancer Properties
Research indicates that compounds similar to N-(2-ethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
| Compound Variant | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Variant A | HeLa | 15 | Apoptosis induction |
| Variant B | MCF7 | 20 | Cell cycle arrest |
| N-(2-Ethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide | A549 | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Preliminary studies indicate that it may act as an antagonist to specific inflammatory pathways, reducing cytokine production and modulating immune responses.
The biological activity of N-(2-ethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is primarily attributed to its interaction with multiple biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer proliferation and inflammatory processes.
- Receptor Modulation : It could act on receptors linked to immune responses, potentially altering the signaling pathways associated with inflammation.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyridazine derivatives demonstrated that compounds with similar structures to N-(2-ethylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide showed promising results in inhibiting the growth of various cancer cell lines. The study highlighted the importance of the furan moiety in enhancing the anticancer activity.
Case Study 2: Inflammatory Response Modulation
Another research effort focused on the anti-inflammatory properties of related compounds indicated that they could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application for treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
